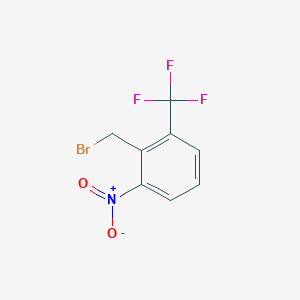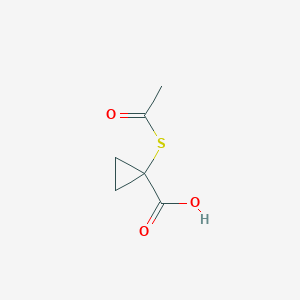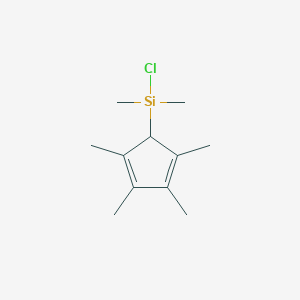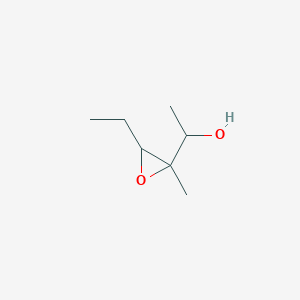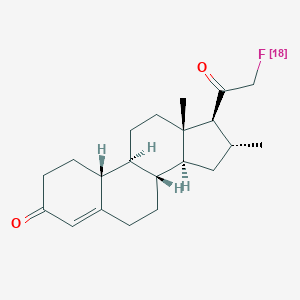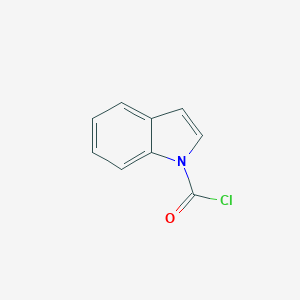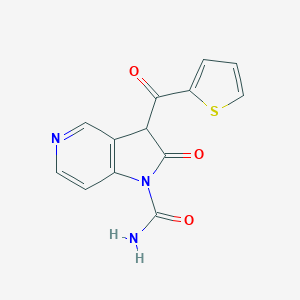
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide
描述
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, also known as E64d, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. The use of E64d has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry.
作用机制
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function, resulting in the inhibition of the protease activity. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit a wide range of cysteine proteases, including cathepsins, calpains, and papain.
生化和生理效应
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells. This compound has been shown to induce autophagy, a process by which cells break down and recycle their own components. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit protein degradation, leading to the accumulation of misfolded proteins within cells.
实验室实验的优点和局限性
The use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in lab experiments has several advantages. This compound is a potent inhibitor of cysteine proteases, making it a valuable tool for researchers studying these enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying these processes. However, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide also has several limitations. This compound is not selective for specific cysteine proteases, inhibiting a wide range of enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide is not cell-permeable, meaning that it cannot penetrate the cell membrane and enter the cytoplasm.
未来方向
There are several future directions for the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in scientific research. One potential direction is the development of more selective inhibitors of cysteine proteases, which would allow researchers to study specific enzymes in greater detail. Additionally, the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in combination with other compounds could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, which could lead to new insights into the functioning of cells and the development of new therapies.
科学研究应用
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been extensively used in scientific research as a tool to inhibit cysteine proteases. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been used in a variety of studies, including those focused on autophagy, apoptosis, and protein degradation.
属性
CAS 编号 |
136887-96-2 |
|---|---|
产品名称 |
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide |
分子式 |
C13H9N3O3S |
分子量 |
287.3 g/mol |
IUPAC 名称 |
2-oxo-3-(thiophene-2-carbonyl)-3H-pyrrolo[3,2-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c14-13(19)16-8-3-4-15-6-7(8)10(12(16)18)11(17)9-2-1-5-20-9/h1-6,10H,(H2,14,19) |
InChI 键 |
AJULBBJHCDQEJV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
规范 SMILES |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
同义词 |
1H-Pyrrolo[3,2-c]pyridine-1-carboxamide, 2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

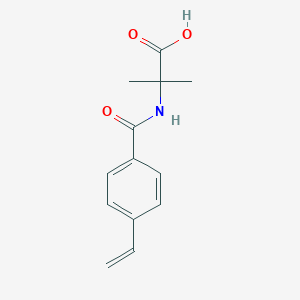
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)
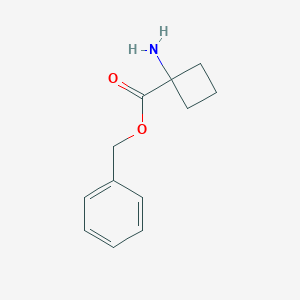
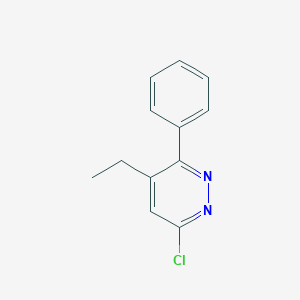
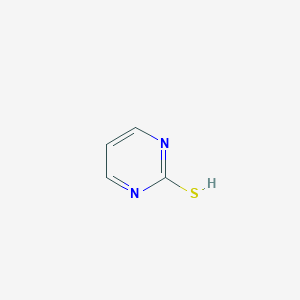
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
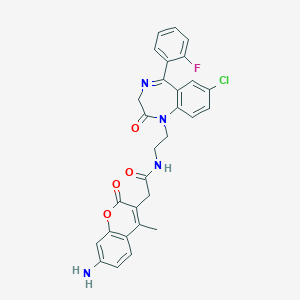
![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)
